![molecular formula C8H8F2O B568050 1-(2,3-Difluorophenyl)ethanol CAS No. 1228690-56-9](/img/structure/B568050.png)
1-(2,3-Difluorophenyl)ethanol
Overview
Description
“1-(2,3-Difluorophenyl)ethanol” is a chemical compound with the CAS Number: 1228690-56-9 . It has a molecular weight of 158.15 and is typically in liquid form .
Synthesis Analysis
The synthesis of “1-(2,3-Difluorophenyl)ethanol” can be achieved through the use of engineered ketoreductases (KREDS), both as whole microbial cells and isolated enzymes . These enzymes are used in the highly enantiospecific reduction of prochiral ketones . The homochiral alcohol products are key intermediates in, for example, pharmaceuticals synthesis .
Molecular Structure Analysis
The molecular structure of “1-(2,3-Difluorophenyl)ethanol” is represented by the InChI code: 1S/C8H8F2O/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3 .
Chemical Reactions Analysis
The chemical reactions involving “1-(2,3-Difluorophenyl)ethanol” are primarily reduction reactions . The use of engineered ketoreductases (KREDS) in the highly enantiospecific reduction of prochiral ketones is reviewed . The homochiral alcohol products are key intermediates in, for example, pharmaceuticals synthesis .
Physical And Chemical Properties Analysis
“1-(2,3-Difluorophenyl)ethanol” is a liquid with a molecular weight of 158.15 . Its InChI code is 1S/C8H8F2O/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3 .
Scientific Research Applications
Chiral Intermediate for Ticagrelor Synthesis
This compound may be used as a chiral intermediate in the synthesis of Ticagrelor, an effective treatment for acute coronary syndromes. A similar compound, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, is vital for this process .
Enzymatic Process Development
The compound could be involved in enzymatic processes that transform ketones into chiral alcohols, which are important in various chemical syntheses .
Research Grade Material
As a research-grade chemical, “1-(2,3-Difluorophenyl)ethanol” is likely used in various scientific studies and experiments to understand its properties and potential applications .
Asymmetric Reduction of Ketone Precursors
It might be used in the asymmetric reduction of ketone precursors to produce chiral intermediates for pharmaceuticals .
Analytical Chemistry
Due to its unique structure, it could be used in analytical chemistry for method development and calibration of analytical instruments .
Mechanism of Action
Target of Action
1-(2,3-Difluorophenyl)ethanol is a key chiral intermediate for the synthesis of Ticagrelor , an effective treatment for acute coronary syndromes . The primary target of this compound is the NADPH-dependent carbonyl reductase , which is responsible for the enantioselective reduction of the ketone precursor .
Mode of Action
The compound interacts with its target, the NADPH-dependent carbonyl reductase, to catalyze the reduction of the ketone precursor . This interaction results in the production of the chiral alcohol with excellent stereoselectivity .
Biochemical Pathways
The biochemical pathway primarily affected by 1-(2,3-Difluorophenyl)ethanol is the reduction of the ketone precursor . This process is part of the larger metabolic pathway involved in the synthesis of Ticagrelor . The downstream effects of this pathway include the production of Ticagrelor, a potent antiplatelet medication .
Pharmacokinetics
It’s known that the compound is used as an intermediate in the synthesis of ticagrelor , suggesting that its bioavailability and ADME properties would be largely determined by the subsequent steps in the synthesis process.
Result of Action
The result of the action of 1-(2,3-Difluorophenyl)ethanol is the production of a key intermediate for Ticagrelor . This contributes to the overall efficacy of Ticagrelor as an antiplatelet medication .
Action Environment
The action of 1-(2,3-Difluorophenyl)ethanol is influenced by various environmental factors. For instance, the enzymatic activity of the NADPH-dependent carbonyl reductase can be affected by factors such as temperature and pH . Additionally, the stability of the compound may be influenced by storage conditions .
properties
IUPAC Name |
1-(2,3-difluorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMIWBJLOWDKSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80703325 | |
Record name | 1-(2,3-Difluorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80703325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1228690-56-9 | |
Record name | 1-(2,3-Difluorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80703325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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